REACTION_CXSMILES
|
O[C:2]1[CH:7]=[C:6](O)[CH:5]=[C:4](O)[C:3]=1[C:10](=[O:12])[CH3:11].C(N(CC)C(C)C)(C)C.[CH3:22][O:23]CCl>O1CCCC1>[CH3:22][O:23][CH2:11][C:10]([C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][CH:2]=1)=[O:12]
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Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C(=CC(=C1)O)O)C(C)=O
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Name
|
|
Quantity
|
115 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(C(C)C)CC
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Name
|
|
Quantity
|
50.2 g
|
Type
|
reactant
|
Smiles
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COCCl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
the reaction mixture was stirred under ice cooling for 1 hour and at room temperature for 4 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
ADDITION
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Details
|
was gradually added to the solution under ice cooling over a period of 20 minutes
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
reaction
|
Type
|
CUSTOM
|
Details
|
After the reaction
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Type
|
EXTRACTION
|
Details
|
the reaction mixture was extracted with 3 l of ether
|
Type
|
WASH
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Details
|
the ether layer was washed with water (500 ml×3 times)
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Type
|
STIRRING
|
Details
|
shaken with a saturated aqueous solution of sodium chloride (300 ml×2 times)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous sodium sulfate
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The solvent was removed from the filtrate by distillation
|
Type
|
CUSTOM
|
Details
|
the obtained residue was recrystallized from a mixed solvent of methanol and water
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
COCC(=O)C1=CC=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.9 g | |
YIELD: PERCENTYIELD | 41.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |